4-(((4-Chlorophenyl)sulfonyl)methyl)piperidine hydrochloride
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Overview
Description
4-(((4-Chlorophenyl)sulfonyl)methyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine ring are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .
Preparation Methods
The synthesis of 4-(((4-Chlorophenyl)sulfonyl)methyl)piperidine hydrochloride typically involves multicomponent reactions. One common synthetic route includes the reaction of β-ketoesters, aromatic aldehydes, and aromatic amines in the presence of a catalyst such as TMSI (trimethylsilyl iodide) in methanol at room temperature . This method is efficient and provides moderate to good yields of the desired product. Industrial production methods often involve similar multicomponent reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(((4-Chlorophenyl)sulfonyl)methyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted piperidine derivatives .
Scientific Research Applications
4-(((4-Chlorophenyl)sulfonyl)methyl)piperidine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(((4-Chlorophenyl)sulfonyl)methyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes in the body, leading to its biological effects. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds to 4-(((4-Chlorophenyl)sulfonyl)methyl)piperidine hydrochloride include other piperidine derivatives such as:
1-(4-Chlorophenyl)piperidine: Known for its use in the synthesis of pharmaceuticals.
4-(4-Chlorophenyl)-4-hydroxypiperidine: Studied for its potential therapeutic applications.
4-(4-Chlorophenyl)-4-methylpiperidine: Used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific sulfonylmethyl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonylmethyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S.ClH/c13-11-1-3-12(4-2-11)17(15,16)9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIQRZJAUZBQLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CS(=O)(=O)C2=CC=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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